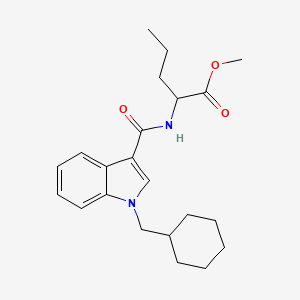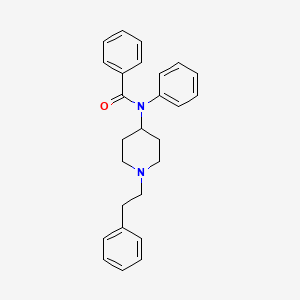
Benzoyl fentanyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl fentanyl (hydrochloride) is a synthetic opioid analgesic, structurally related to fentanyl. It is known for its potent analgesic properties, being significantly more potent than morphine and heroin. This compound is primarily used in medical settings for pain management, particularly in cancer patients and those undergoing major surgeries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of phenyl fentanyl (hydrochloride) typically involves a three-step process:
N-Phenethyl-4-piperidone (NPP) Synthesis: This is the starting material, synthesized through the reaction of phenethylamine with 4-piperidone.
Formation of 4-Anilino-N-phenethylpiperidine (ANPP): NPP undergoes reductive amination with aniline to form ANPP.
Final Step: ANPP is then acylated with propionyl chloride to produce phenyl fentanyl, which is subsequently converted to its hydrochloride salt
Industrial Production Methods: Industrial production of phenyl fentanyl (hydrochloride) follows similar synthetic routes but on a larger scale. Optimization studies have been conducted to enhance yield and efficiency, achieving high yields (73-78%) through optimized reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: Phenyl fentanyl (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
Phenyl fentanyl (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of fentanyl analogs.
Biology: Studied for its effects on cellular pathways and receptor binding.
Medicine: Used in pain management research, particularly for developing new analgesics.
Industry: Utilized in the synthesis of other pharmaceutical compounds
Mecanismo De Acción
Phenyl fentanyl (hydrochloride) exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding activates G-proteins, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic AMP levels. This results in reduced neuronal excitability and pain perception .
Comparación Con Compuestos Similares
Phenyl fentanyl (hydrochloride) is compared with other similar compounds such as:
Fentanyl: The parent compound, known for its high potency and rapid onset of action.
Acetylfentanyl: Slightly less potent than fentanyl but still highly effective as an analgesic.
Butyrylfentanyl: Similar in potency to acetylfentanyl but with a longer duration of action.
Uniqueness: Phenyl fentanyl (hydrochloride) is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications result in differences in potency, duration of action, and receptor binding affinity .
Propiedades
Número CAS |
2309383-15-9 |
|---|---|
Fórmula molecular |
C26H28N2O |
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]benzamide |
InChI |
InChI=1S/C26H28N2O/c29-26(23-12-6-2-7-13-23)28(24-14-8-3-9-15-24)25-17-20-27(21-18-25)19-16-22-10-4-1-5-11-22/h1-15,25H,16-21H2 |
Clave InChI |
BJPDWVPQDSVQKD-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)CCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



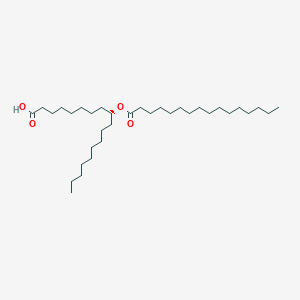


![9-methoxy-2,3,4,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7-diol](/img/structure/B10775893.png)

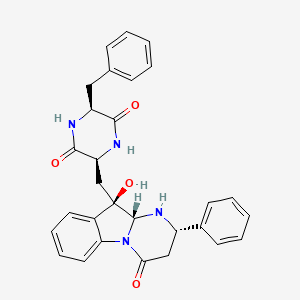
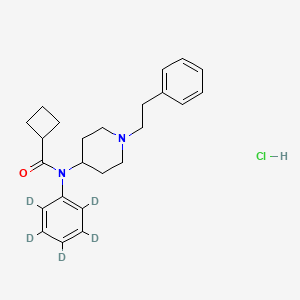
![(1R,9S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10775925.png)
![2-[Methoxy(methyl)amino]-1-(4-methylphenyl)propan-1-one](/img/structure/B10775931.png)

![(15-Hydroxy-5-methoxy-14,16-dimethyl-3,22,24-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20-hexaen-13-yl) 2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10775934.png)
![25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol](/img/structure/B10775938.png)
